molecular formula C8H8ClFO3S B13182660 (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride

(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B13182660
M. Wt: 238.66 g/mol
InChI Key: FFXCVPPIOBZEGJ-UHFFFAOYSA-N
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Description

(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride: is a versatile fluorinated compound with the molecular formula C₈H₈ClFO₃S and a molecular weight of 238.66 g/mol . This compound is primarily used in research and development due to its unique chemical properties, which make it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-5-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3-Fluoro-5-methoxyphenyl)methanol+Methanesulfonyl chloride(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride+HCl\text{(3-Fluoro-5-methoxyphenyl)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3-Fluoro-5-methoxyphenyl)methanol+Methanesulfonyl chloride→(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
  • (3-Fluoro-5-methylphenyl)methanesulfonyl chloride
  • (3-Fluoro-5-chlorophenyl)methanesulfonyl chloride

Uniqueness

(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Properties

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8ClFO3S/c1-13-8-3-6(2-7(10)4-8)5-14(9,11)12/h2-4H,5H2,1H3

InChI Key

FFXCVPPIOBZEGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)Cl)F

Origin of Product

United States

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